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Compound of Interest

4-(Dimethoxymethyl)pyrimidin-2-
Compound Name:
amine

Cat. No.: B070858

An In-depth Technical Guide to 4-(Dimethoxymethyl)pyrimidin-2-amine CAS Number:
165807-05-6

Abstract

This technical guide provides a comprehensive overview of 4-(dimethoxymethyl)pyrimidin-2-
amine, a heterocyclic building block of significant interest to researchers in medicinal chemistry
and drug development. The document elucidates the compound's physicochemical properties,
outlines general synthetic strategies, and details its critical application as a scaffold in modern
therapeutic design, particularly in the development of kinase inhibitors. Emphasis is placed on
the practical utility of its distinct functional moieties—the 2-aminopyrimidine core for targeted
biological interactions and the dimethoxymethyl group as a versatile synthetic handle. This
guide includes an exemplary experimental protocol for its derivatization, detailed safety and
handling procedures, and a curated list of authoritative references for further investigation.

Compound Identification and Physicochemical
Properties

4-(Dimethoxymethyl)pyrimidin-2-amine is a stable, crystalline solid at room temperature. Its
structure features a pyrimidine ring substituted with an amine group at the 2-position and a
dimethoxymethyl group (a protected aldehyde) at the 4-position. This unique combination of
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functional groups makes it a valuable intermediate for constructing more complex molecular
architectures.

The fundamental properties of this compound are summarized in the table below, compiled
from authoritative chemical databases.[1][2][3]

Property Value Source

CAS Number 165807-05-6 CyclicPharma, PubChem[1][2]
IUPAC Name z:;dr;::hoxymemyl)pyrimidin' PubChem(2]

Molecular Formula C7H11N302 PubChem|[2]

Molecular Weight 169.18 g/mol PubChem[2]

OQINWXZQCAIVNK-
InChlKey PubChem|[2]
UHFFFAOYSA-N

Canonical SMILES COC(C1=NC(=NC=C1)N)OC PubChem[2]

Purity Typically >98% CyclicPharmal1]

] Harmful if swallowed, Skin
Primary Hazards o . o PubChem[2]
irritant, Serious eye irritant

Synthetic Strategy and Rationale

The synthesis of 4-(dimethoxymethyl)pyrimidin-2-amine leverages the foundational
principles of heterocyclic chemistry, most notably the Pinner synthesis of pyrimidines. This
classic method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent)
with an amidine, such as guanidine.

Expert Insight: The choice of starting materials is critical for achieving the target structure.
Direct use of a formyl-substituted dicarbonyl is often problematic due to the high reactivity of
the aldehyde group under the basic or acidic conditions of cyclization. Therefore, the formyl
group is introduced in a protected form, the dimethoxy acetal. This acetal is stable to the
reaction conditions required for ring formation and can be deprotected in a later step to reveal
the reactive aldehyde for further derivatization.
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A generalized workflow for this synthetic approach is illustrated below.

Precursors

3,3-Dimethoxy-2-propenal

Guanidine Hydrochloride (Malonaldehyde diacetal derivative)

Core Synthesis
y y

Cyclocondensation Reaction
(e.g., with Sodium Methoxide in Methanol)

Formation of Pyrimidine Ring

Product & Purification

4-(Dimethoxymethyl)pyrimidin-2-amine

Isolation

Purification

(Crystallization / Chromatography)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 4-(dimethoxymethyl)pyrimidin-2-amine.

Core Application in Medicinal Chemistry: A Kinase
Inhibitor Scaffold

The 2-aminopyrimidine motif is a privileged scaffold in modern drug discovery, renowned for its
ability to act as a "hinge-binder" in the ATP-binding pocket of protein kinases.[4] Kinases are a
critical class of enzymes often dysregulated in diseases like cancer, making them prime
therapeutic targets.
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Mechanistic Insight: The 2-amino group and one of the ring nitrogens of the pyrimidine core are
perfectly positioned to form two or three key hydrogen bonds with the backbone amide
residues of the kinase "hinge region." This interaction anchors the inhibitor within the ATP-
binding site, leading to potent and often selective inhibition. The remainder of the molecule can
be modified to achieve selectivity and optimal physicochemical properties.

The utility of 4-(dimethoxymethyl)pyrimidin-2-amine lies in its dual functionality:

e The Hinge-Binding Element: The 2-aminopyrimidine core provides the essential anchor for
kinase inhibition.

o The Synthetic Handle: The dimethoxymethyl group at the 4-position provides a latent
aldehyde. This group can be easily deprotected under mild acidic conditions to a formyl
group, which can then be used in a wide array of subsequent reactions (e.g., reductive
amination, Wittig reactions, condensations) to build out a library of diverse compounds for
structure-activity relationship (SAR) studies.

Scaffold Functionality Synthetic Utility

D Group Library Synthesis or v
(Protected Aldehyde) (e.g., Reductive Amination) SR Slhriy

enables

4-(Dimethoxymethylpyrimidin-2-amine

Click to download full resolution via product page

Caption: The dual role of the scaffold in kinase inhibition and synthetic diversification.
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Exemplary Experimental Protocol: Palladium-
Catalyzed N-Arylation

To demonstrate the utility of 4-(dimethoxymethyl)pyrimidin-2-amine as a building block, the
following protocol describes a typical Buchwald-Hartwig amination reaction. This reaction is
fundamental in medicinal chemistry for coupling an amine with an aryl halide to form a C-N
bond, a common step in elaborating the core scaffold.

Objective: To synthesize N-aryl-4-(dimethoxymethyl)pyrimidin-2-amine derivatives.

Reagents & Equipment:

4-(Dimethoxymethyl)pyrimidin-2-amine

e Aryl bromide or iodide of choice

o Palladium catalyst (e.g., Pdz(dba)s)

¢ Phosphine ligand (e.g., X-Phos)

e Base (e.g., K2COs or Cs2C03)

e Anhydrous solvent (e.g., n-Butanol, Dioxane, or Toluene)

» Schlenk flask or microwave vial, magnetic stirrer, heating mantle/block

¢ Inert atmosphere (Nitrogen or Argon)

Standard workup and purification supplies (Silica gel, solvents for chromatography)

Step-by-Step Methodology:

o Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-
(dimethoxymethyl)pyrimidin-2-amine (1.0 eq), the desired aryl halide (1.1 eq), and the
base (2.0 eq).

» Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., 0.05 eq) and the
ligand (e.g., 0.10 eq) and add them to the reaction flask.
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» Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5
M.

« Inerting: Evacuate and backfill the flask with an inert gas three times to ensure all oxygen is
removed.

e Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous
stirring. Monitor the reaction progress by TLC or LC-MS.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over
anhydrous sodium sulfate.

« Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude
residue by flash column chromatography on silica gel to yield the desired N-arylated product.

o Characterization: Confirm the structure and purity of the final compound using *H NMR, 13C
NMR, and high-resolution mass spectrometry (HRMS).

Safety, Handling, and Storage

Proper handling of 4-(dimethoxymethyl)pyrimidin-2-amine is essential for laboratory safety.
The compound is classified with several hazards that require appropriate precautions.[2][5]

Hazard Class GHS Code Description

Acute Toxicity, Oral H302 Harmful if swallowed

Skin Irritation H315 Causes skin irritation

Eye Irritation H319 Causes serious eye irritation

Personal Protective Equipment (PPE):
o Eye Protection: Wear chemical safety goggles or a face shield (EN 166 standard).[5]

e Hand Protection: Use chemically resistant, protective gloves (e.g., nitrile rubber). Inspect
gloves before use.[6]
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» Skin and Body Protection: Wear a laboratory coat. Ensure appropriate protective clothing to
prevent skin exposure.[5]

Handling and Storage:

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid
breathing dust and prevent contact with skin and eyes.[5][6]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store
under an inert atmosphere for long-term stability.

Conclusion

4-(Dimethoxymethyl)pyrimidin-2-amine (CAS: 165807-05-6) is more than a simple chemical;
it is a strategically designed building block for modern drug discovery. Its 2-aminopyrimidine
core offers a proven anchor for engaging biological targets like protein kinases, while its
protected aldehyde functionality provides a versatile point for synthetic diversification.
Researchers equipped with an understanding of its properties, synthesis, and safe handling
can effectively leverage this compound to accelerate the design and development of novel
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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